methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC15581033
Molecular Formula: C19H22N2O5S
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O5S |
|---|---|
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C19H22N2O5S/c1-6-26-13-8-7-12(9-14(13)24-4)16-15(18(23)25-5)10(2)20-19-21(16)17(22)11(3)27-19/h7-9,11,16H,6H2,1-5H3 |
| Standard InChI Key | AZOBMXNQKHNDMY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OC)OC |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The compound’s backbone consists of a thiazolo[3,2-a]pyrimidine system, where a thiazole ring (a five-membered ring containing sulfur and nitrogen) is fused to a pyrimidine ring (a six-membered diazine). Key substituents include:
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4-Ethoxy-3-methoxyphenyl group: Attached at position 5, this aryl moiety introduces steric bulk and electron-donating effects, influencing reactivity and target binding.
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Methyl groups: Positions 2 and 7 feature methyl substituents that enhance lipophilicity and metabolic stability.
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Ester functionalization: A methyl ester at position 6 provides a handle for further chemical modifications .
The molecular formula is C₁₉H₂₂N₂O₅S, with a molecular weight of 390.5 g/mol. X-ray crystallography of analogous thiazolopyrimidines reveals planar fused rings with substituents adopting equatorial orientations to minimize steric strain .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₅S | |
| Molecular Weight | 390.5 g/mol | |
| CAS Number | 618411-49-7 (variant) | |
| Purity Specification | ≥95% |
Synthetic Methodologies
General Approaches
Thiazolopyrimidine synthesis typically employs multi-step strategies involving cyclocondensation, functional group interconversions, and regioselective substitutions. For this compound, a plausible route involves:
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Biginelli Condensation: Formation of dihydropyrimidine-2-thione precursors using aldehydes, thiourea, and β-keto esters .
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Thiazole Ring Formation: Reaction with α-halo carbonyl compounds (e.g., ethyl chloroacetate) to cyclize into the thiazolo[3,2-a]pyrimidine core .
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Functionalization: Introduction of the 4-ethoxy-3-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling, followed by esterification .
Optimization Challenges
Exact synthetic details for this specific derivative remain proprietary, but analogous procedures face challenges in:
Biological Activities and Mechanisms
Antitumor Efficacy
Thiazolopyrimidines exhibit broad-spectrum anticancer activity. In vitro studies on colorectal adenocarcinoma (HCT-116) and liver adenocarcinoma (SK-HEP-1) cell lines demonstrate:
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IC₅₀ Values: 2–10 μM, comparable to first-line chemotherapeutics.
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Mechanism: Inhibition of tubulin polymerization and disruption of microtubule assembly, leading to mitotic arrest .
| Activity | Model System | Result | Source |
|---|---|---|---|
| Antitumor | HCT-116 cells | IC₅₀ = 4.2 μM | |
| Antibacterial | S. aureus | MIC = 16 μg/mL | |
| Tubulin Inhibition | In vitro assay | 78% at 10 μM |
Applications in Drug Discovery
Oncology
The compound’s ability to target tubulin makes it a candidate for:
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Combination Therapies: Synergizing with DNA-damaging agents (e.g., cisplatin) to overcome resistance .
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Prodrug Development: Ester hydrolysis could release active carboxylic acid metabolites with improved pharmacokinetics.
Infectious Diseases
Structural analogs have entered preclinical trials for:
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